

An In-depth Technical Guide to (+-)-Aegeline: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+-)-Aegeline

Cat. No.: B7765714

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Abstract

(+)-Aegeline, a naturally occurring alkaloid primarily isolated from the leaves and fruit of the bael tree (*Aegle marmelos*), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and biological activities of **(+)-Aegeline**. Detailed experimental protocols for its isolation and for the assessment of its key biological effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its role in modulating critical signaling pathways implicated in metabolic and inflammatory diseases. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

(+)-Aegeline is chemically known as (E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide. It is a racemic mixture of two enantiomers.^[1]

Table 1: Chemical Identifiers of **(+)-Aegeline**

Identifier	Value
IUPAC Name	(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide[2][3]
SMILES String	<chem>COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O</chem> [2][4]
InChI Key	QRFDENJATPJOKG-KPKJPENVSA-N[2][3]
Molecular Formula	C18H19NO3[2][3]
CAS Number	456-12-2[2]

Physicochemical Properties

(+)-Aegeline is a white crystalline solid.[5] Its solubility and other key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **(+)-Aegeline**

Property	Value	Reference
Molecular Weight	297.35 g/mol	[6]
Melting Point	176 °C	[2][4]
Boiling Point	567.7 ± 50.0 °C (Predicted)	[7]
Solubility	Soluble in DMSO and polar solvents like methanol and ethanol.[5][6][8][9] Sparingly soluble in water.[9]	
pKa	13.70 ± 0.20 (Predicted)	[7]

Biological and Pharmacological Properties

(+)-Aegeline exhibits a wide range of pharmacological activities, making it a promising candidate for drug development.

Anti-diabetic and Anti-hyperlipidemic Effects

Aegeline has demonstrated significant anti-diabetic and anti-hyperlipidemic properties. It is reported to enhance glucose uptake in muscle cells and has been investigated for its potential in managing type 2 diabetes.[5] The proposed mechanism involves the activation of the β 3-adrenergic receptor (β 3-AR).

Anti-inflammatory Activity

The compound possesses potent anti-inflammatory effects. Studies have shown that aegeline can suppress the NF κ B-mediated NLRP3 inflammasome pathway, a key signaling cascade in the inflammatory process.[4] This suggests its potential in treating inflammatory conditions.

Antioxidant Properties

Aegeline has been identified as an antioxidant.[10] Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage.

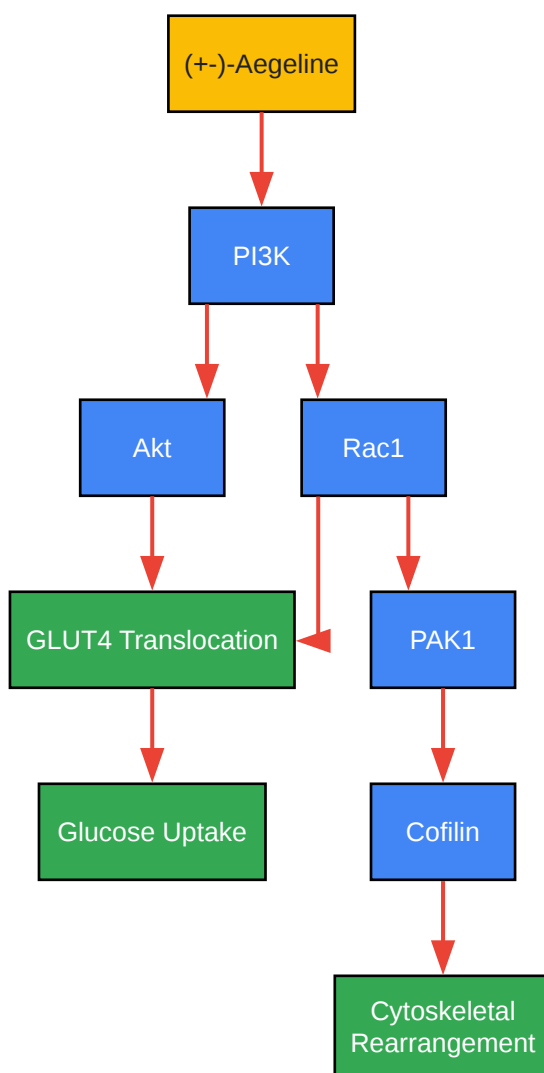
Neuroprotective Potential

Intriguingly, aegeline has been shown to mimic the yeast SNARE protein Sec22p, thereby suppressing α -synuclein and Bax toxicity in yeast models.[10] This finding points towards a potential neuroprotective role for aegeline in conditions like Parkinson's disease.

Signaling Pathways

PI3K/Akt/Rac1 Signaling Pathway in Glucose Transport

Aegeline stimulates glucose transport in skeletal muscle cells through the activation of two distinct parallel pathways involving Akt and Rac1. Furthermore, it influences cytoskeletal rearrangement via the PI3-kinase-Rac1-PAK1-cofilin pathway.[5]

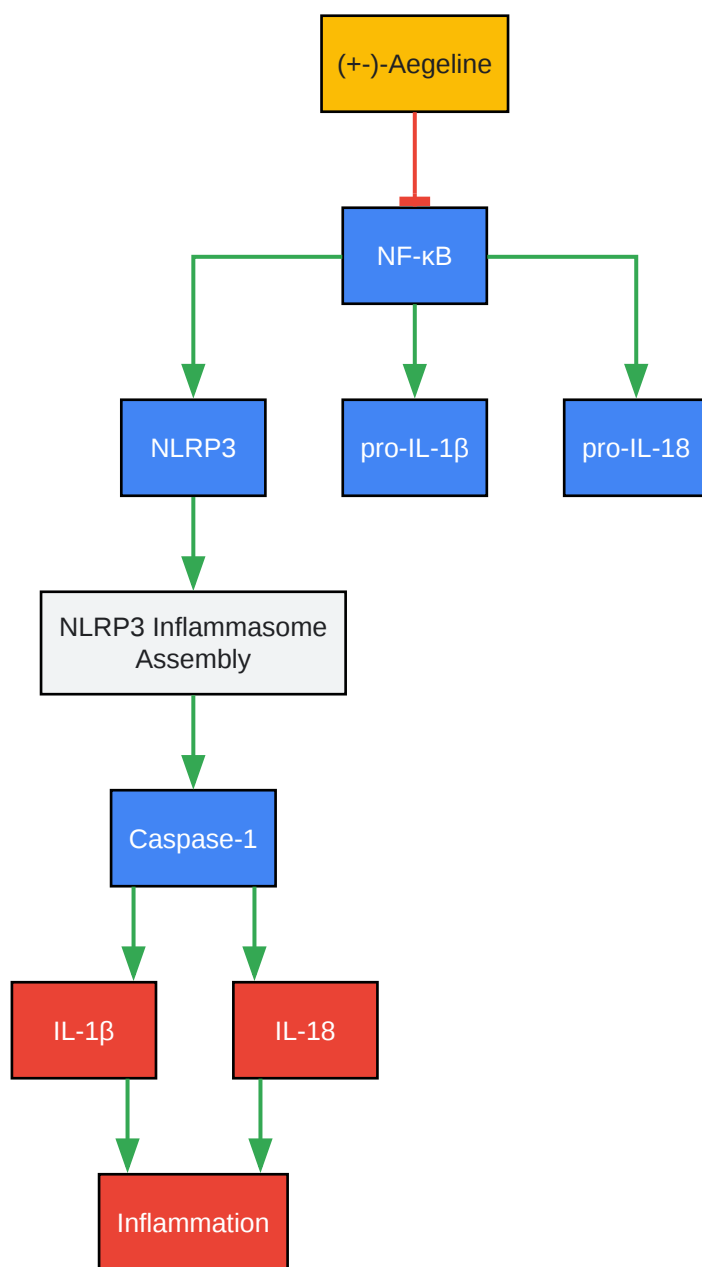


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Caption: Aegeline-mediated glucose uptake signaling pathway.

NF-κB/NLRP3 Inflammasome Signaling Pathway in Inflammation

Aegeline exerts its anti-inflammatory effects by downregulating the expression of key components of the NF-κB and NLRP3 inflammasome pathways, leading to reduced production of pro-inflammatory cytokines.[4]



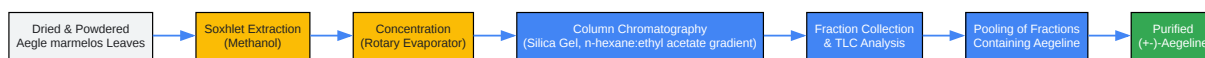
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Caption: Inhibition of NF-κB/NLRP3 inflammasome pathway by Aegeline.

Experimental Protocols

Isolation of (+)-Aegeline from *Aegle marmelos* Leaves

This protocol describes the extraction and purification of aegeline from the leaves of *Aegle marmelos*.^{[2][3]}



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Caption: Workflow for the isolation of **(+)-Aegeline**.

Methodology:

- Plant Material Preparation: Collect fresh leaves of Aegle marmelos, wash them thoroughly, and dry them in the shade. Grind the dried leaves into a coarse powder.
- Extraction: Subject the powdered leaves to Soxhlet extraction using methanol as the solvent. [3]
- Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
- Column Chromatography: Pack a glass column with silica gel. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[3]
- Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing aegeline.[3]
- Purification: Pool the fractions containing pure aegeline and concentrate them to obtain the purified compound.

Asymmetric Synthesis of (R)-Aegeline

The enantioselective synthesis of (R)-Aegeline can be achieved via the conversion of chiral cyanohydrins.[1][11]

Methodology:

- Synthesis of Chiral Cyanohydrin: Synthesize chiral cyanohydrins from anisaldehyde and trimethylsilylcyanide using a chiral Schiff-base titanium complex as a catalyst.[11]
- Conversion to (R)-Aegeline: The resulting chiral cyanohydrins are then converted to the chiral β -hydroxyamide, (R)-Aegeline.[11] The crude amino alcohol is reacted with trans-cinnamoyl chloride under Schotten-Bauman conditions.[11]

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the procedure for determining the antioxidant activity of **(+)-Aegeline** using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4][6][8][9]

Methodology:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark to prevent degradation.[4]
- Sample Preparation: Prepare a series of dilutions of **(+)-Aegeline** in methanol.
- Reaction: In a 96-well plate, add a specific volume of each aegeline dilution to the wells. Add an equal volume of the DPPH working solution to each well.[4] Include a blank (methanol only) and a positive control (e.g., ascorbic acid).
- Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[4][8]
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:
$$\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$$
Where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the aegeline solution.

In Vivo Anti-inflammatory Activity Assessment

This protocol describes a general procedure for evaluating the anti-inflammatory activity of **(+)-Aegeline** in a mouse model of inflammation.[3]

Methodology:

- **Animal Model:** Use a suitable mouse model of inflammation, such as carrageenan-induced paw edema.
- **Dosing:** Administer **(+)-Aegeline** orally (p.o.) to the test group of mice at a specific dose (e.g., 10 mg/kg).[3] A control group should receive the vehicle, and a positive control group can be treated with a known anti-inflammatory drug like indomethacin.
- **Induction of Inflammation:** After a specific time post-dosing, induce inflammation by injecting carrageenan into the paw of the mice.
- **Measurement of Edema:** Measure the paw volume at regular intervals after the carrageenan injection using a plethysmometer.
- **Data Analysis:** Calculate the percentage of inhibition of edema for the aegeline-treated group compared to the control group.

Western Blot Analysis of PI3K/Akt Pathway

This protocol provides a general workflow for assessing the effect of **(+)-Aegeline** on the phosphorylation status of key proteins in the PI3K/Akt pathway in cell culture.

Methodology:

- **Cell Culture and Treatment:** Culture a suitable cell line (e.g., C2C12 myotubes) and treat the cells with different concentrations of **(+)-Aegeline** for a specific duration.
- **Protein Extraction:** Lyse the cells and extract the total protein.
- **Protein Quantification:** Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and Rac1. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
- Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

(+)-Aegeline is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its ability to modulate key signaling pathways involved in metabolism and inflammation underscores its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of **(+)-Aegeline** as a novel therapeutic agent. Further investigation into its synthesis, bioavailability, and in vivo efficacy in various disease models is warranted to fully explore its clinical applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (+-)-Aegeline: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7765714#aegeline-chemical-structure-and-properties]

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